3-Hydroxy-2-nitropyridine

Descripción general

Descripción

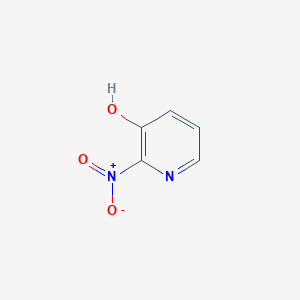

3-Hydroxy-2-nitropyridine is a yellow crystalline powder . It may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .

Synthesis Analysis

The synthesis of 3-hydroxy-2-nitropyridine involves adding 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask, and heating at 45°C with magnetic stirring . After the reaction is completed, it is cooled to room temperature, filtered with suction, washed with a small amount of ethyl acetate for 1 to 2 times, the filtrate is taken to adjust the pH to neutrality with saturated NaOH solution, and extracted with ethyl acetate for 3 to 4 times .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-nitropyridine has been investigated by Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .

Chemical Reactions Analysis

The reaction mechanism of 3-Hydroxy-2-nitropyridine is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

3-Hydroxy-2-nitropyridine is a yellow crystalline powder with a molecular weight of 140.10 g/mol . It has a melting point of 69-71 °C and a boiling point of 256.56°C .

Aplicaciones Científicas De Investigación

Synthesis of Novel Sulfonates

3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates . These novel sulfonates are potent inhibitors of cell proliferation and tubulin polymerization . This means they can prevent the growth and division of cells, which could be particularly useful in the field of cancer research where controlling the rapid proliferation of cancerous cells is a key objective.

Nonlinear Optical Studies

3-Hydroxy-2-nitropyridine has been used in the growth, structural, thermal, mechanical, optical, and third-order nonlinear optical studies of single crystals . The compound was found to have a wide transparency in visible regions with a lower cut-off wavelength and an optical band gap of 3.7 eV . It also showed luminescence property and defect level present in the crystal . The third-order nonlinear optical properties of 3-Hydroxy-2-nitropyridine have been investigated using the Z-scan technique . The first-order hyperpolarizability value of 3-Hydroxy-2-nitropyridine was found to be 4.9 times that of urea, indicating its potential as a nonlinear optical (NLO) material .

Mecanismo De Acción

Target of Action

3-Hydroxy-2-nitropyridine primarily targets cell proliferation and tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions such as maintaining cell shape, cell division, and intracellular transport.

Mode of Action

It is known to inhibit cell proliferation and tubulin polymerization . This suggests that the compound may interact with tubulin or associated proteins, disrupting the formation of microtubules and thereby inhibiting cell division and proliferation.

Result of Action

The primary result of 3-Hydroxy-2-nitropyridine’s action is the inhibition of cell proliferation . By disrupting tubulin polymerization, it prevents the formation of microtubules necessary for cell division, leading to a decrease in cell proliferation. This could potentially make 3-Hydroxy-2-nitropyridine useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer.

Safety and Hazards

Propiedades

IUPAC Name |

2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPDSKPWYWIHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022264 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-nitropyridine | |

CAS RN |

15128-82-2 | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-3-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinol, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial activity of 3-Hydroxy-2-nitropyridine derivatives?

A1: While 3-Hydroxy-2-nitropyridine itself has not been extensively studied for its antimicrobial properties, its derivatives, specifically pyridoxazinone analogs, have shown promising results. These analogs demonstrated good antibacterial activity against Enterococcus faecalis [] and Acinetobacter baumannii []. This suggests that the core structure of 3-Hydroxy-2-nitropyridine could be a scaffold for developing novel antimicrobial agents.

Q2: How does the solubility of 3-Hydroxy-2-nitropyridine vary in different solvents?

A2: Studies have investigated the solubility of 3-Hydroxy-2-nitropyridine in various solvents []. The solubility was highest in tetrahydrofuran, followed by acetone, acetonitrile, and ethyl acetate. Lower solubility was observed in alcohols like methanol, ethanol, and n-propanol, and it was poorly soluble in water and n-hexane []. This information is crucial for designing synthesis and formulation processes for this compound.

Q3: Can computational chemistry be used to study 3-Hydroxy-2-nitropyridine?

A3: Yes, computational methods like Hartree-Fock and density functional theory have been employed to study the molecular structures, energies, and vibrational frequencies of 3-Hydroxy-2-nitropyridine conformations []. These studies contribute to a deeper understanding of the compound's properties at the molecular level, potentially aiding in the design of derivatives with improved characteristics.

Q4: What is known about the structure-activity relationship (SAR) of 3-Hydroxy-2-nitropyridine derivatives as antimicrobial agents?

A4: Research suggests that the antimicrobial activity of 3-Hydroxy-2-nitropyridine derivatives is influenced by the substituents added to the core structure. Specifically, the pyridoxazinone series, derived from 3-Hydroxy-2-nitropyridine, exhibited notable antibacterial activity []. This highlights the importance of the pyridoxazinone moiety for the observed activity and provides a basis for further SAR studies to optimize potency and explore activity against a wider range of pathogens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)